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Compound of Interest

Compound Name: Lepadiformine

Cat. No.: B1252025 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Lepadiformine analogs, focusing on their structure-activity

relationships (SAR) concerning cytotoxicity and ion channel inhibition. Leveraging available

experimental data, this document summarizes key findings in structured tables, details

experimental methodologies, and visualizes relevant biological pathways to facilitate further

research and drug discovery efforts.

Lepadiformine, a marine alkaloid isolated from tunicates of the Clavelina genus, along with its

analogs, has garnered significant interest in the scientific community due to its unique tricyclic

structure and promising biological activities. These compounds have demonstrated notable

cytotoxicity against various cancer cell lines and inhibitory effects on cardiac inward rectifier

potassium (Kir) channels, highlighting their potential as therapeutic leads. Understanding the

relationship between the chemical structure of these analogs and their biological function is

paramount for the development of more potent and selective drug candidates.

Comparative Analysis of Biological Activity
The biological activity of Lepadiformine analogs is significantly influenced by substitutions at

the C2 and C13 positions of their core structure. The length of the alkyl side chain at C2 and

the presence or absence of a hydroxymethyl group at C13 are critical determinants of their

potency as both cytotoxic agents and potassium channel inhibitors.
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Initial studies have revealed that Lepadiformine A exhibits a broad spectrum of cytotoxic

activity against several human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values for Lepadiformine A are presented in the table below.

Compound
Cancer Cell
Line

Cancer Type IC50 (µg/mL) IC50 (µM)¹

Lepadiformine A KB
Nasopharynx

Carcinoma
9.20 ~31.6

Lepadiformine A HT29
Colon

Adenocarcinoma
0.75 ~2.6

Lepadiformine A NSCLC-N6
Non-Small-Cell

Lung Carcinoma
6.10 ~21.0

Lepadiformine A A375
Human

Melanoma
- 45.5 ± 4.0

¹ Molar mass of

Lepadiformine A

(C19H33NO) is

approximately

291.47 g/mol .

Further studies on lepadins, which are biosynthetic precursors and structurally related to

lepadiformines, provide additional insights into the SAR of this class of compounds. A

comparative study of Lepadins A, B, and L against a panel of cancer cell lines demonstrated

that Lepadin A is the most potent cytotoxic agent among the three.
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Compound

A375
(Melanoma)
% Cell
Survival at
50 µM

MDA-MB-
468 (Breast)
% Cell
Survival at
50 µM

HT29
(Colon) %
Cell
Survival at
50 µM

HCT116
(Colorectal)
% Cell
Survival at
50 µM

C2C12
(Myoblast)
% Cell
Survival at
50 µM

Lepadin A ~20% ~40% ~30% ~40% ~60%

Lepadin B ~60% ~70% ~60% ~70% ~80%

Lepadin L ~80% ~90% ~80% ~90% ~95%

Data adapted from a study on the cytotoxic behavior of Lepadins.[1]

These findings suggest that structural variations, even subtle ones, among these related

alkaloids can lead to significant differences in their cytotoxic profiles.

Inhibition of Cardiac Inward Rectifier Potassium (Kir)
Channels
Lepadiformine and its analogs have been identified as moderate inhibitors of the cardiac

inward rectifier K+ channel (Kir2.x), which plays a crucial role in maintaining the resting

membrane potential and in the late phase of cardiac action potential repolarization. The

structure-activity relationship for this activity highlights the importance of the C2 and C13

positions.

Lepadiformine A, with an n-hexyl side chain at C2 and a hydroxymethyl group at C13,

exhibits moderate inhibitory activity.

Lepadiformine B, which has a shorter n-butyl side chain at C2 but retains the C13-

hydroxymethyl group, also shows moderate inhibition.

Lepadiformine C, featuring an n-butyl side chain at C2 but lacking the C13-hydroxymethyl

group, displays diminished activity.

This suggests that both the length of the C2 side chain and the presence of the C13

hydroxymethyl group are crucial for effective inhibition of the Kir2.x channel.
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Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of Lepadiformine analogs is commonly determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay

measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells,

which forms a purple formazan product.

Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the

Lepadiformine analogs and incubated for a further 24 to 72 hours.

MTT Addition: Following the incubation period, the treatment medium is replaced with a fresh

medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are

dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined by plotting cell viability against the compound

concentration.

Cardiac Inward Rectifier K+ Channel (Kir2.x) Inhibition
Assay
The inhibitory activity of Lepadiformine analogs on Kir2.x channels is typically assessed using

electrophysiological techniques, such as the whole-cell patch-clamp method, on cells

heterologously expressing the channel.

Protocol:
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Cell Preparation: HEK293 cells stably expressing the Kir2.x channel of interest are cultured

and prepared for electrophysiological recording.

Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to

form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is

then ruptured to allow for whole-cell recording.

Voltage Protocol: The cell membrane potential is held at a specific voltage, and voltage steps

or ramps are applied to elicit Kir2.x currents.

Compound Application: The Lepadiformine analog is applied to the cell via the extracellular

solution at various concentrations.

Current Measurement: The inward and outward potassium currents are measured before

and after the application of the compound.

Data Analysis: The percentage of current inhibition is calculated for each concentration, and

the IC50 value is determined by fitting the concentration-response data to a suitable

equation.

Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the cytotoxicity of Lepadiformine analogs are

still under investigation. However, studies on the related compound, Lepadin A, have provided

initial insights, suggesting an induction of G2/M phase cell cycle arrest in human melanoma

cells (A375). This indicates that Lepadin A may interfere with the cellular machinery that

governs cell division.

Proposed Cytotoxic Mechanism of Lepadin A
The following diagram illustrates a potential workflow for how Lepadin A might exert its

cytotoxic effects, leading to cell cycle arrest.
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Caption: Proposed workflow of Lepadin A-induced cytotoxicity.
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General Apoptotic Signaling Pathway
While the specific apoptotic pathway triggered by Lepadiformine analogs has not been fully

elucidated, many cytotoxic compounds induce programmed cell death through either the

intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates

a generalized view of these pathways.
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Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions
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The study of Lepadiformine and its analogs presents a promising avenue for the discovery of

novel anticancer and cardioactive therapeutic agents. The existing data clearly indicate that the

C2 and C13 positions are key handles for modulating the biological activity of these

compounds. Future research should focus on the synthesis and biological evaluation of a

broader and more diverse library of Lepadiformine analogs to establish a more detailed and

quantitative structure-activity relationship. Elucidating the specific molecular targets and the

downstream signaling pathways responsible for their cytotoxic and ion channel modulatory

effects will be crucial for the rational design of next-generation Lepadiformine-based drugs

with improved potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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